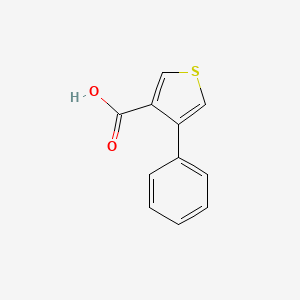

4-Phenylthiophene-3-carboxylic acid

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones of modern chemical science. ontosight.ainumberanalytics.comwisdomlib.org Their structural resemblance to benzene (B151609) allows them to act as bioisosteres, where the thiophene ring can often replace a benzene ring in biologically active compounds without a loss of activity. wikipedia.orgcognizancejournal.com This property has made thiophenes crucial building blocks in the development of numerous pharmaceuticals and agrochemicals. wikipedia.orgcognizancejournal.com Beyond medicinal applications, thiophene-based materials are integral to the advancement of materials science, particularly in the realm of organic electronics. Their unique electronic and optical properties are harnessed in the creation of semiconductors, solar cells, and light-emitting diodes (LEDs). ontosight.ai The versatility of the thiophene ring, capable of undergoing a wide range of chemical transformations, ensures its continued prominence in both academic and industrial research. numberanalytics.com

Overview of 4-Phenylthiophene-3-carboxylic Acid as a Synthetic Scaffold

Within the vast family of thiophene derivatives, this compound stands out as a particularly valuable synthetic scaffold. Its structure incorporates three key features: the thiophene ring, a phenyl group, and a carboxylic acid moiety. This combination provides multiple sites for chemical modification, allowing for the construction of a diverse library of complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, while the thiophene and phenyl rings can undergo substitution reactions. This versatility makes this compound a sought-after starting material for creating novel compounds with tailored properties for various applications.

Scope and Objectives of Academic Investigations on the Compound

Academic research on this compound and its derivatives is multifaceted, primarily focusing on its potential in medicinal chemistry and material science. A significant area of investigation involves the synthesis of novel derivatives and the evaluation of their biological activities. semanticscholar.orgnih.gov For instance, researchers have explored its use as a core structure for developing new analgesic agents by targeting specific ion channels involved in pain perception. semanticscholar.orgnih.gov Other studies have focused on creating derivatives that act as inhibitors of specific enzymes, which could have applications in cancer therapy. nih.gov In the field of material science, investigations are underway to incorporate this scaffold into new polymers and organic materials with enhanced electronic and photophysical properties. The overarching objective of these academic pursuits is to leverage the unique structural features of this compound to design and synthesize new molecules with significant therapeutic or technological potential.

Properties

IUPAC Name |

4-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTFBJWDGATWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302216 | |

| Record name | 4-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-42-2 | |

| Record name | 4-Phenyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23062-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Phenylthiophene 3 Carboxylic Acid

Established Synthetic Routes to the 4-Phenylthiophene-3-carboxylic Acid Core Structure

The synthesis of the this compound scaffold is fundamental for the development of various specialized chemical compounds. The methodologies to construct this core structure are diverse, primarily centering on the formation of the thiophene (B33073) ring itself.

Cyclocondensation Reactions for Thiophene Ring Formation

Cyclocondensation reactions, which form ring structures by combining multiple reactants, are a primary method for creating the thiophene ring. wisdomlib.org Several classical named reactions are instrumental in synthesizing substituted thiophenes. derpharmachemica.com

Gewald Aminothiophene Synthesis : This is a multicomponent reaction that condenses a ketone (or aldehyde) with an α-cyanoester using elemental sulfur and a base. wikipedia.org To synthesize a precursor for this compound, acetophenone (B1666503) or a related phenyl ketone would be reacted with an alkyl cyanoacetate (B8463686) and sulfur. mdpi.comnih.gov This typically yields a 2-aminothiophene-3-carboxylate, which can be further modified. wikipedia.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. derpharmachemica.comwikipedia.org

Hinsberg Thiophene Synthesis : This method involves the condensation of an α-diketone with diethyl thiodiglycolate in the presence of a base. researchgate.netresearchgate.net For the target structure, benzil (B1666583) could serve as the α-diketone, which would react to form a 3,4-diphenylthiophene-2,5-dicarboxylate. researchgate.netyoutube.com While this yields a differently substituted thiophene, the principle demonstrates a classic route to thiophene cores.

Fiesselmann Thiophene Synthesis : This reaction allows for the synthesis of thiophene derivatives from the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or other related compounds in the presence of a base. wikipedia.orgwikipedia.orgyoutube.com By selecting appropriate starting materials, this synthesis can be adapted to produce the desired 4-phenyl-substituted thiophene ring system. wikipedia.org

| Cyclocondensation Method | Key Reactants | Typical Intermediate/Product |

| Gewald Synthesis | Phenyl-ketone, α-Cyanoester, Sulfur | 2-Amino-4-phenylthiophene-3-carboxylate |

| Hinsberg Synthesis | α-Diketone, Diethyl thiodiglycolate | Thiophene-2,5-dicarboxylate derivative |

| Fiesselmann Synthesis | Thioglycolic acid derivative, α,β-Acetylenic ester | 3-Hydroxy-2-thiophenecarboxylic acid derivative |

Multicomponent Reactions in the Synthesis of Thiophene Derivatives

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted thiophenes by combining three or more reactants in a single step. mdpi.comarkat-usa.org

The Gewald reaction is a prominent example of an MCR used for thiophene synthesis. mdpi.comresearchgate.net It provides a direct route to highly functionalized 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. derpharmachemica.comwikipedia.org For instance, reacting 4-bromoacetophenone with ethyl cyanoacetate and sulfur yields ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, a versatile intermediate. nih.gov Various modifications, such as using microwave irradiation or mechanochemistry, have been developed to improve yields and reaction times. wikipedia.orgmdpi.com

Carboxylic Acid Functionalization and Esterification Strategies

Often, the synthesis yields an ester derivative of this compound, which then needs to be converted to the final acid form.

Esterification of a carboxylic acid is a common reaction, typically achieved through the Fischer esterification method. This process involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, so an excess of the alcohol is often used to drive the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com Other methods include reacting the carboxylic acid with an acyl chloride or using dehydrating agents like DCC. chemguide.co.ukwikipedia.org

Hydrolysis is the reverse of esterification and is used to convert the ester back to the carboxylic acid. This is typically accomplished by saponification, which involves treating the ester with a base like sodium hydroxide, followed by acidification. wikipedia.orggoogle.com Thioesters can also be hydrolyzed back to a carboxylic acid and a thiol. organic-chemistry.org

| Reaction | Reagents | Purpose |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Converts carboxylic acid to ester |

| Saponification (Hydrolysis) | Base (e.g., NaOH), then Acid | Converts ester to carboxylic acid |

Post-Synthetic Modifications and Functionalization of this compound

Once the core structure is formed, it can be further modified at either the thiophene ring or the phenyl substituent to create a library of related compounds.

Regioselective Functionalization of the Thiophene Ring

The thiophene ring has two unsubstituted positions, C2 and C5, available for functionalization. The existing groups on the ring direct where new substituents will be added.

Electrophilic Aromatic Substitution is a key reaction for thiophenes. youtube.com Generally, electrophilic attack is favored at the C2 or C5 position due to the activating effect of the sulfur atom. youtube.comslideshare.net In a 3,4-disubstituted thiophene like the target molecule, the precise location of substitution depends on the electronic nature of the existing groups. For example, the bromination of thiophene-3-carboxylic acid with N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the 4-position. Carbonyl groups are electron-withdrawing and can deactivate the thiophene ring towards electrophilic attack. nih.gov

Metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for creating new carbon-carbon bonds. acs.orgacs.org This often requires prior halogenation of the thiophene ring to introduce a reactive handle for the coupling reaction.

Derivatization at the Phenyl Substituent

The phenyl ring provides another site for modification.

Electrophilic Aromatic Substitution can also occur on the phenyl ring. The thiophene ring itself influences the position of substitution on the attached phenyl group. Reactions like nitration, halogenation, or Friedel-Crafts acylation can be performed to add functional groups to the phenyl ring, typically at the ortho and para positions relative to the thiophene substituent. youtube.com

Cross-Coupling Reactions can be used to modify the phenyl ring, especially if it is pre-functionalized with a halide. For example, various aryl boronic acids can be coupled with a halogenated phenylthiophene derivative under Suzuki-Miyaura conditions to produce biaryl structures. acs.org This allows for the synthesis of a wide variety of derivatives with different electronic and steric properties. acs.org

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for a variety of chemical modifications, including esterification, amidation, and conversion to acid chlorides. ck12.orglibretexts.org These transformations are fundamental in creating diverse derivatives with potential applications in various fields.

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester. ck12.orglibretexts.org This process, known as Fischer esterification, is a reversible reaction where the use of excess alcohol can drive the equilibrium towards the product. libretexts.orgpressbooks.pub For instance, the reaction of this compound with an alcohol (R'OH) would produce the corresponding 4-phenylthiophene-3-carboxylate ester.

Amide Formation: Carboxylic acids can be converted to amides through reaction with an amine. ck12.orglibretexts.org This transformation often requires heating the ammonium (B1175870) carboxylate salt formed from the initial acid-base reaction to drive off water and form the amide bond. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction under milder conditions by activating the carboxylic acid. libretexts.orglibretexts.org

Acid Chloride Synthesis: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂), forming an acid chloride. libretexts.orglibretexts.org This transformation is significant as acid chlorides are highly reactive intermediates that can readily undergo further nucleophilic acyl substitution reactions to produce a variety of other carboxylic acid derivatives. libretexts.org

A summary of these transformations is presented in the table below.

| Transformation | Reagents | Product |

| Esterification | Alcohol (R'OH), Acid Catalyst | 4-Phenylthiophene-3-carboxylate Ester |

| Amide Formation | Amine (R'NH₂), Heat or DCC | N-Substituted-4-phenylthiophene-3-carboxamide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 4-Phenylthiophene-3-carbonyl chloride |

Introduction of Diverse Chemical Moieties and Ligand Architectures

The core structure of this compound provides a platform for the introduction of various chemical groups, leading to the development of complex ligands and molecules with specific functionalities.

For example, the synthesis of 2-(4-methylbenzamido)-4-phenylthiophene-3-carboxylic acid showcases the introduction of an amide linkage at the 2-position of the thiophene ring. sigmaaldrich.com This compound, with the empirical formula C₁₉H₁₅NO₃S, demonstrates how the basic scaffold can be elaborated to incorporate additional aromatic and amide functionalities. sigmaaldrich.com

Furthermore, the thiophene-3-carboxylic acid framework is utilized in the synthesis of more complex heterocyclic systems. For example, it is a precursor in the synthesis of benzo[1,2-b:4,5-b′]dithiophene-4,8-dione, a key intermediate for organic electronic materials. rsc.org This highlights the role of the parent compound in building larger, conjugated systems.

The development of ligands for various applications often involves the strategic modification of the this compound structure. These modifications can include the introduction of coordinating groups, chiral auxiliaries, or biocompatible moieties to tailor the final properties of the molecule. The versatility of the thiophene core and the reactivity of the carboxylic acid group allow for a modular approach to ligand design.

Advanced Synthetic Methodologies for Related Analogues

The synthesis of analogues of this compound often employs modern synthetic techniques to achieve high efficiency, regioselectivity, and molecular diversity.

Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of aryl-substituted thiophenes. nih.gov

The Suzuki coupling involves the reaction of an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.govacs.org This method is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids. acs.orgnih.gov For instance, the synthesis of 4-arylthiophene-3-carboxylic acids can be achieved by coupling a 4-halothiophene-3-carboxylic acid derivative with an appropriate arylboronic acid. Research has shown that catalysts like Pd(OAc)₂ with ligands such as XPhos can be highly effective for such transformations. nih.gov

The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide. nih.gov While there are environmental concerns associated with organotin reagents, the Stille reaction can sometimes offer advantages in terms of substrate scope and tolerance of functional groups where Suzuki coupling might be less effective. nih.gov

The table below compares key aspects of Suzuki and Stille cross-coupling reactions for the synthesis of aryl-substituted thiophenes.

| Feature | Suzuki Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organotin (e.g., stannane) |

| Catalyst System | Palladium catalyst + Base | Palladium catalyst |

| Advantages | Milder conditions, commercially available reagents, less toxic byproducts | Broad substrate scope, tolerance of various functional groups |

| Disadvantages | Can be sensitive to steric hindrance | Toxicity of organotin reagents and byproducts |

Catalyst-Controlled Regiodivergent Reactions

Achieving regioselectivity in the functionalization of substituted thiophenes can be a significant challenge. Catalyst-controlled regiodivergent synthesis offers a sophisticated solution to this problem, allowing for the selective formation of one regioisomer over another by simply changing the catalyst or reaction conditions. nih.gov

For 3-substituted thiophenes, direct C-H activation and functionalization at either the C2 or C5 position can be controlled. nih.gov For instance, palladium-catalyzed C-H alkynylation of 3-substituted thiophenes can be directed to either the C2 or C5 position by employing different sets of reaction conditions, providing selective access to each regioisomer. nih.gov This approach is particularly valuable for the late-stage modification of complex molecules, as it avoids the need for pre-functionalization of the thiophene ring. nih.gov

Similarly, regioselective synthesis of fully substituted thiophenes can be achieved through sequential metalation and trapping of electrophiles at specific positions of the thiophene ring. nih.gov This level of control is crucial for the synthesis of highly tailored thiophene derivatives with precise substitution patterns, which is often a requirement for optimizing their biological activity or material properties.

Chemical Reactivity and Derivatization

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key reactive center in 4-Phenylthiophene-3-carboxylic acid, enabling a wide array of chemical transformations. khanacademy.orgyoutube.com This functional group can readily undergo reactions typical of carboxylic acids, serving as a gateway to a diverse range of derivatives. quizlet.comlibretexts.org One of the most common transformations is its conversion to amides through reaction with various amines, often facilitated by coupling agents. semanticscholar.org Esterification, through reaction with alcohols under acidic conditions, is another facile modification. Furthermore, the carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride, which can then be used to form esters and amides under milder conditions. acs.org These derivatizations are crucial for tuning the biological activity and physicochemical properties of the parent molecule. drughunter.com

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in this compound, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions. wikipedia.orgcognizancejournal.com The position of substitution on the thiophene ring is directed by the existing substituents. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that can be performed on the thiophene nucleus, allowing for the introduction of a variety of functional groups. These modifications can significantly impact the electronic properties and biological activity of the resulting compounds.

Examples of Synthesized Derivatives

The synthetic versatility of this compound has led to the creation of a multitude of derivatives with diverse functionalities. drugbank.comdrugbank.com A significant focus has been on the synthesis of amide derivatives, where various substituted anilines or other amines are coupled to the carboxylic acid. semanticscholar.orgnih.gov For example, a series of 4-arylthiophene-3-carboxylic acid derivatives with different amide substitutions have been synthesized and evaluated for their analgesic properties. nih.gov Another area of exploration is the synthesis of derivatives with modifications on the thiophene ring itself, such as the introduction of trifluoromethoxy groups. uni.lu

Table 2: Examples of Synthesized Derivatives from this compound

| Derivative Name | Modification | Reference |

| 2-(4-Methylbenzamido)-4-phenylthiophene-3-carboxylic acid | Amide formation at the 2-position and methylation of the benzoyl group. | sigmaaldrich.comsigmaaldrich.com |

| 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid | Chlorination of the phenyl group and difluorobenzamido substitution. | nih.gov |

| 3-{[(3-FLUORO-3'-METHOXYBIPHENYL-4-YL)AMINO]CARBONYL}THIOPHENE-2-CARBOXYLIC ACID | Complex amide linkage at the 3-position. | drugbank.com |

| 3-{ISOPROPYL[(TRANS-4-METHYLCYCLOHEXYL)CARBONYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID | Complex amide linkage at the 3-position and a phenyl group at the 5-position. | drugbank.com |

| 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid | Trifluoromethoxy substitution on the phenyl ring. | uni.lu |

Theoretical and Computational Chemistry Investigations of 4 Phenylthiophene 3 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure of molecules. nih.gov For 4-phenylthiophene-3-carboxylic acid and its derivatives, DFT calculations provide a detailed picture of their geometric and electronic properties. nih.govmdpi.com

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. nih.gov For this compound, this involves determining the most stable arrangement of its constituent atoms. The key conformational feature is the dihedral angle between the phenyl and thiophene (B33073) rings. This rotation determines the extent of conjugation between the two aromatic systems, which in turn influences the electronic properties of the molecule.

Studies on similar 3-phenylthiophene (B186537) derivatives have shown that the planarity of the molecule is a critical factor. nih.gov The substitution on the phenyl or thiophene ring can influence the preferred conformation. For instance, the presence of different functional groups can introduce steric hindrance or favorable intramolecular interactions that affect the rotational barrier between the rings. nih.gov The carboxylic acid group at the 3-position of the thiophene ring can also participate in intramolecular hydrogen bonding, further influencing the conformational landscape.

| Parameter | Value for a 3-phenylthiophene derivative nih.gov |

|---|---|

| Dihedral Angle (Phenyl-Thiophene) | ~30-40 degrees |

| C-S Bond Length (Thiophene) | ~1.7 Å |

| C=O Bond Length (Carboxylic Acid) | ~1.2 Å |

| O-H Bond Length (Carboxylic Acid) | ~0.97 Å |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule based on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is typically localized on the electron-rich thiophene and phenyl rings, while the LUMO is distributed over the entire conjugated system, including the carboxylic acid group. The energy gap can be tuned by introducing different substituents on the phenyl ring. nih.gov Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

| Ionization Potential (I = -EHOMO) | 6.5 |

| Electron Affinity (A = -ELUMO) | 2.0 |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of the molecule's conformation, molecular dynamics (MD) simulations offer a dynamic view of its flexibility. nih.gov MD simulations track the movements of atoms over time, providing insights into the accessible conformations and the transitions between them. nih.gov

For this compound, MD simulations can reveal the range of dihedral angles between the phenyl and thiophene rings that are sampled at a given temperature. This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov The simulations can also shed light on the dynamics of the carboxylic acid group and its potential to form hydrogen bonds with surrounding water molecules or receptor residues.

Molecular Docking Studies on Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. researchgate.netnih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. mdpi.com

For this compound and its derivatives, molecular docking studies have been employed to investigate their binding to various protein targets. nih.gov For example, derivatives of this scaffold have been docked into the active sites of enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE). nih.gov These studies have shown that the thiophene core can form key interactions with the receptor, while the phenyl and carboxylic acid groups can be modified to optimize binding affinity and selectivity. nih.govnih.gov The docking results can guide the synthesis of new analogs with improved inhibitory activity. nih.gov

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Phosphodiesterase 4 (PDE4) | -9.2 | Gln369, Asn321, Met337 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. nih.gov

Investigations into Structure Function Relationships and Design Principles

Elucidation of Substituent Effects on Electronic and Steric Properties

The Hammett equation, log(K/K₀) = σρ, quantifies the effect of a substituent on the reactivity of a molecule. wikipedia.org In this equation, K is the equilibrium constant for the substituted compound, K₀ is the equilibrium constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org

Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (NO₂) or cyano (CN) groups, generally increase the acidity of the carboxylic acid (lower pKa). libretexts.orgnih.gov This is because they stabilize the resulting carboxylate anion through inductive (-I) and/or resonance (-M) effects. wikipedia.org Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) or methyl (CH₃) tend to decrease acidity by destabilizing the negative charge on the carboxylate. libretexts.orgnih.gov The position of the substituent (ortho, meta, or para) is also critical, with para-substituents often exerting a more pronounced resonance effect. libretexts.org

| Substituent (on Phenyl Ring) | Substituent Constant (σ) for Benzoic Acid | Expected Effect on Acidity of 4-Phenylthiophene-3-carboxylic acid |

|---|---|---|

| -NO₂ (para) | 0.78 | Increase |

| -CN (para) | 0.66 | Increase |

| -Cl (para) | 0.23 | Increase |

| -H | 0.00 | Reference |

| -CH₃ (para) | -0.17 | Decrease |

| -OCH₃ (para) | -0.27 | Decrease |

This table illustrates the expected trends based on known substituent constants for benzoic acid, which are anticipated to have a similar influence on the acidity of this compound.

Steric effects also play a significant role, particularly with bulky substituents near the carboxylic acid group or at the ortho-position of the phenyl ring. Such groups can influence the conformation of the molecule, affecting the planarity between the phenyl and thiophene (B33073) rings and, consequently, the electronic communication between them.

Rational Design of Structural Analogues and Derivatives

The this compound scaffold has served as a valuable starting point for the rational design of new biologically active molecules, particularly enzyme inhibitors. nih.govnih.gov The process of rational design involves modifying the lead compound's structure to enhance its interaction with a biological target, improve its pharmacological properties, or reduce potential toxicity. nih.govnih.gov

One notable example is the development of inhibitors for the calcium-activated chloride channel anoctamin-1 (ANO1), a potential target for analgesic drugs. nih.govnih.gov Starting from a 4-arylthiophene-3-carboxylic acid hit identified through virtual screening, researchers synthesized a series of analogues to establish structure-activity relationships (SAR). nih.gov This led to the identification of 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid (DFBTA), which exhibited potent ANO1 inhibition with an IC₅₀ of 24 nM. nih.gov The SAR studies revealed that the nature and position of substituents on both the 4-aryl group and the 2-amido group were critical for activity. nih.govnih.gov

In another study, derivatives of 2-amino-4-phenylthiophene-3-carboxylic acid were developed as atypical protein kinase C (aPKC) inhibitors. nih.gov The SAR exploration showed that electron-donating groups on the C-4 aryl moiety were crucial for inhibitory activity. Modifications at the C-3 position from a carboxylic acid to its ethyl ester or to a nitrile also significantly impacted the inhibitory potency. nih.gov

| Compound | Modifications on 4-Arylthiophene-3-carboxylic acid Scaffold | ANO1 Inhibitory Activity (IC₅₀) |

|---|---|---|

| Hit Compound | Initial hit from virtual screening | 0.79 μmol/L |

| DFBTA | 4-(4-chlorophenyl) and 2-(2,5-difluorobenzamido) substitution | 24 nM |

This table highlights the successful outcome of rational design in optimizing a hit compound into a potent inhibitor. nih.govnih.gov

Conformational Analysis and Molecular Recognition Studies in Ligand Design

The three-dimensional conformation of this compound derivatives is a key determinant of their ability to bind to biological targets. Conformational analysis and molecular recognition studies, often aided by computational methods like molecular docking, are therefore essential in ligand design. nih.gov

Molecular docking studies on 4-arylthiophene-3-carboxylic acid derivatives as ANO1 inhibitors predicted that these molecules bind near the calcium-binding region of the channel. nih.gov The conformation adopted by the ligand within the binding site is crucial for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its inhibitory activity. The carboxylic acid group is often a key pharmacophoric element, forming critical hydrogen bonds with receptor residues. The phenyl and thiophene rings typically engage in hydrophobic and π-stacking interactions.

In the design of atypical protein kinase C inhibitors based on the 2-amino-4-phenylthiophene-3-carboxylic acid scaffold, molecular modeling can help rationalize the observed SAR. For instance, the lower activity of amide analogues compared to esters at the C-3 position could be due to a different preferred orientation (conformation) of the amide substituent, which may disrupt favorable interactions with the kinase. nih.gov

The flexibility of the this compound scaffold primarily revolves around the torsional angle between the phenyl and thiophene rings. The preferred conformation is a balance between steric hindrance from ortho-substituents and the electronic stabilization gained from a more planar arrangement that allows for better π-conjugation.

Bioisosteric Replacements and Their Effects on Thiophene Analogues

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical characteristics. nih.govdrughunter.comcambridgemedchemconsulting.com The carboxylic acid group, while often important for target binding, can sometimes lead to poor pharmacokinetic properties or metabolic liabilities. nih.gov Consequently, its replacement with a suitable bioisostere is a common optimization strategy. nih.govdrughunter.com

For thiophene analogues, including derivatives of this compound, the carboxylic acid group can be replaced by a variety of acidic heterocycles that mimic its hydrogen bonding capabilities and pKa. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and 3-hydroxyisoxazoles. nih.govcambridgemedchemconsulting.com

The choice of bioisostere can have a significant impact on the biological activity and physicochemical properties of the resulting thiophene analogue. For example, replacing a carboxylic acid with a tetrazole can sometimes enhance metabolic stability and alter the binding mode, potentially leading to improved potency or selectivity. cambridgemedchemconsulting.com However, the success of a bioisosteric replacement is highly context-dependent and often requires empirical testing. nih.govdrughunter.com

In a study on hepatitis C virus NS5B polymerase inhibitors, various bioisosteric replacements for a carboxylic acid in phenylalanine derivatives were explored. nih.gov While some replacements, like hydroxamidines, retained antiviral activity, others, such as oxadiazolone and oxadiazolethione rings, resulted in a loss of activity, highlighting the specific requirements of the target's binding site. nih.gov Similar considerations would apply to the bioisosteric replacement of the carboxylic acid in this compound derivatives.

| Carboxylic Acid Bioisostere | Typical pKa Range | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Tetrazole | ~4.5 - 5.0 | Metabolic stability, similar acidity to carboxylic acid. cambridgemedchemconsulting.com | Can sometimes lead to poor membrane permeability. drughunter.com |

| Hydroxamic Acid | ~8.0 - 9.0 | Can act as a metal chelator, different interaction profile. nih.gov | Potential for metabolic liabilities (e.g., glucuronidation). nih.gov |

| 3-Hydroxyisoxazole | ~4.0 - 5.0 | Planar, acidic, found in some natural products. nih.gov | May have different synthetic accessibility. |

This table summarizes the properties of common carboxylic acid bioisosteres relevant for the modification of thiophene analogues. nih.govdrughunter.comcambridgemedchemconsulting.com

Advanced Applications in Chemical Research

Role in the Development of Functional Materials and Optoelectronic Components

The inherent electronic properties of the phenyl-thiophene scaffold, combined with the functional handle provided by the carboxylic acid group, make this class of compounds particularly suited for applications in materials science, especially in the realm of organic electronics and optoelectronics.

The thiophene (B33073) ring is a cornerstone of many conjugated polymers due to its electron-rich nature and the ability to support charge delocalization along the polymer backbone. The incorporation of phenyl substituents and carboxylic acid groups onto the thiophene monomer can precisely tune the polymer's properties. While direct polymerization of 4-Phenylthiophene-3-carboxylic acid is not widely documented, closely related structures are pivotal in creating functional polymers. For instance, polymeric films derived from substituted phenyl-thiophenes, such as 3-(4-trifluoromethyl)-phenyl)-thiophene, have been synthesized to create materials with specific sensory capabilities mdpi.com.

Carboxylic acid functionalized polythiophenes are a significant class of organic mixed ionic-electronic conductors (OMIECs). These materials are crucial for a range of applications, including bioelectronics and energy storage. The carboxylic acid moiety enhances solubility for processing, provides a site for post-functionalization, and facilitates ion transport within the polymer matrix google.com. The general strategy involves creating polymers with carboxylated side chains, which can be transformed to create solvent-resistant and biocompatible functional films.

In the field of renewable energy, Dye-Sensitized Solar Cells (DSSCs) represent a promising photovoltaic technology. The efficiency of a DSSC is heavily reliant on the molecular structure of the organic dye sensitizer, which is responsible for light absorption and electron injection. The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture.

The thiophene ring is a popular component for the π-conjugated spacer in these dyes. Fused-thiophene systems, such as thieno[2,3-b]thiophene (B1266192) and dithieno[3,2-b:2',3'-d]thiophene, are used to extend the π-conjugation, leading to a red-shift in the absorption spectrum and improved light-harvesting capabilities mdpi.com. The carboxylic acid group, or the closely related cyanoacrylic acid, is the most common anchoring group (the 'A' in D-π-A) that binds the dye molecule to the semiconductor surface (typically TiO₂), facilitating efficient electron injection from the dye's excited state into the semiconductor's conduction band nih.govresearchgate.net. The strategic placement of a phenyl group can further modulate the electronic properties and influence the molecular packing on the semiconductor surface. Although direct use of this compound as the primary dye is uncommon, its core structure represents a fundamental motif whose principles contribute to the design of more complex and efficient sensitizers used in high-performance DSSCs mdpi.comresearchgate.net.

Utility as a Building Block in Complex Heterocyclic Synthesis

The this compound scaffold is a versatile precursor for the synthesis of more complex heterocyclic structures, particularly those containing fused rings with nitrogen and sulfur atoms. The reactivity of the carboxylic acid group, often in concert with a functional group at the adjacent C2 position, allows for the construction of diverse polycyclic systems.

Thiophene derivatives are extensively used to construct fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science nih.gov. A prominent example is the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of biological activities. The synthesis often begins with a 2-aminothiophene-3-carboxylate derivative, which can be conceptually derived from the this compound core.

One effective, one-pot method for synthesizing 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of a 2H-thieno[2,3-d] Current time information in Bangalore, IN.nih.govoxazine-2,4(1H)-dione intermediate with an aromatic aldehyde and a primary amine, such as benzylamine (B48309) nih.gov. This sequence demonstrates how the core thiophene ring, bearing functionalities that can be traced back to a carboxylic acid and an amino group, serves as the foundation for building an adjacent pyrimidine (B1678525) ring.

| Starting Material | Reagents | Conditions | Product Type | Yield Range |

|---|---|---|---|---|

| 2H-Thieno[2,3-d] Current time information in Bangalore, IN.nih.govoxazine-2,4(1H)-dione | Aromatic Aldehyde, Benzylamine/4-Hydroxybenzylamine, KOH | Ethanol, Heat (10-14h), then KOH (6-10h) | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | 46-86% |

The synthesis of heterocycles containing both nitrogen and sulfur atoms is a significant area of organic chemistry, driven by the diverse properties of these compounds wikipedia.org. The thieno[2,3-d]pyrimidine (B153573) systems mentioned previously are prime examples, as they inherently contain a sulfur atom from the thiophene ring and two nitrogen atoms in the fused pyrimidine ring nih.govnih.gov.

Derivatives of this compound are key starting points for these syntheses. For example, ethyl 2-amino-4-phenylthiophene-3-carboxylate can be prepared via the Gewald reaction and serves as a versatile intermediate nih.gov. This compound can be reacted with various reagents to build complex heterocyclic structures. For instance, treatment of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate with sodium ethoxide leads to the formation of 4-(4-bromophenyl)-2-hydroxythiophene-3-carbonitrile, another valuable synthetic intermediate nih.gov. Furthermore, reacting 2-aminothiophene precursors with isothiocyanates is a common strategy to introduce the necessary atoms for cyclizing into thienopyrimidines containing thione groups, further expanding the molecular diversity researchgate.net.

| Starting Materials | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethoxycarbonyl-4-piperidone, Ethyl cyanoacetate (B8463686), Sulfur | Morpholine | Ethanol, Heat (40°C), then stir overnight | Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | 44% |

Exploration in Catalysis and Methodological Advancements

The this compound structure is relevant to the field of catalysis, both as a substrate in the development of new synthetic methods and potentially as a ligand scaffold. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are frequently used to construct the C-C bond between the thiophene and phenyl rings allhdi.comacs.org. The development of efficient protocols for these reactions, for instance using various palladium catalysts like Pd(PPh₃)₂Cl₂ under solvent-free conditions, represents a significant methodological advancement acs.orgacs.org. The reaction of 2-thienylboronic acid with an aryl halide is a documented method to produce 2-phenylthiophene, showcasing the utility of these coupling strategies in building the core structure acs.org.

Furthermore, new methods have been developed for the synthesis of thiophene carboxylic acid derivatives themselves. An important advancement is the palladium-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidines to afford thieno[2,3-d]pyrimidine-4-carboxylic acids in good yields enamine.net. This reaction provides a direct route to installing the carboxylic acid functionality onto a pre-formed fused ring system, enhancing the synthetic toolkit available to chemists.

Future Directions in Research on 4 Phenylthiophene 3 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 4-phenylthiophene-3-carboxylic acid will likely prioritize the establishment of novel and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Inspired by recent advancements in green chemistry, researchers are expected to explore alternative approaches. For instance, the use of quartz sand as a recyclable solid-phase medium in Suzuki-Miyaura coupling reactions presents a promising solvent-free method for the synthesis of related aromatic ketones and biphenyls, which could be adapted for the production of this compound precursors. acs.orgacs.org This method offers advantages such as mild reaction conditions and simple purification through recrystallization. acs.org

Furthermore, investigations into one-pot synthesis methodologies, such as the reaction of thiophenes with a CCl4–CH3OH–catalyst system, could provide more direct and atom-economical routes to thiophenecarboxylic acids. semanticscholar.org The development of catalytic processes using earth-abundant metals and the exploration of microwave-assisted organic synthesis are also anticipated to contribute to more sustainable production methods for this important chemical building block. organic-chemistry.org

A summary of potential sustainable synthetic approaches is presented in the table below:

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Quartz Sand-Mediated Suzuki-Miyaura Coupling | Solvent-free, recyclable medium, mild conditions. acs.orgacs.org | Reduced solvent waste, energy efficiency, simplified purification. acs.org |

| One-Pot Catalytic Carboxylation | Direct conversion of thiophene (B33073) precursors. semanticscholar.org | Increased atom economy, fewer reaction steps. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. organic-chemistry.org | Enhanced reaction rates, potential for improved yields. |

| Flow Chemistry | Continuous processing, precise control over reaction parameters. rsc.org | Improved safety, scalability, and consistency of production. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. Future studies on this compound will undoubtedly leverage advanced computational modeling techniques to accelerate discovery and gain deeper insights into its behavior.

Density Functional Theory (DFT) has already been successfully applied to study the physicochemical properties and spectral data of various thiophene derivatives. mdpi.comnih.govnih.govresearchgate.net These studies provide a foundation for future computational work on this compound, which could focus on:

Predicting Reactivity and Spectroscopic Signatures: DFT calculations can be employed to predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations. Furthermore, theoretical calculations of spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of newly synthesized derivatives. researchgate.net

Designing Novel Derivatives with Tailored Properties: By systematically modifying the structure of this compound in silico, researchers can screen for derivatives with enhanced properties for specific applications. For example, computational docking and molecular dynamics simulations can be used to design analogs with improved binding affinity to biological targets, such as in the development of new pharmaceuticals. nih.govnih.gov

Understanding Intermolecular Interactions: Modeling the interactions of this compound with other molecules, surfaces, or materials is crucial for its application in materials science and sensing. Computational methods can provide detailed information about binding modes and energies, facilitating the design of more effective materials.

The table below summarizes key computational methods and their potential applications in the study of this compound.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, reactivity, and spectroscopic data. mdpi.comnih.govnih.govresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities of derivatives to biological targets. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational changes of the molecule and its complexes. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of reactions and interactions in complex environments. |

Expansion into Emerging Areas of Materials Science and Chemical Sensing

The unique electronic and structural properties of the thiophene ring make this compound a promising candidate for applications in materials science and chemical sensing. Future research is expected to explore its potential in these rapidly evolving fields.

In materials science , the focus will likely be on the development of novel organic electronic materials. Thiophene-based molecules are known for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenyl and carboxylic acid functional groups on this compound offer opportunities for tuning the electronic properties and controlling the self-assembly of the resulting materials. Research in this area could involve the synthesis of polymers and oligomers incorporating the this compound moiety to create materials with tailored charge transport characteristics and photophysical properties.

In the realm of chemical sensing , thiophene derivatives have demonstrated significant potential as chemosensors for the detection of various analytes, including metal ions and biomolecules. pdx.eduoup.commdpi.comacs.orgresearchgate.net The carboxylic acid group of this compound can act as a binding site for specific analytes, while the phenylthiophene core can serve as a signaling unit. Future work could focus on:

Developing selective and sensitive sensors: By modifying the structure of this compound, it may be possible to create sensors that exhibit a high degree of selectivity for specific ions or molecules.

Fabricating sensor arrays: Integrating different derivatives of this compound into sensor arrays could enable the simultaneous detection of multiple analytes.

Exploring different sensing mechanisms: Research could investigate various signal transduction mechanisms, such as fluorescence, colorimetry, and electrochemical changes, to develop a diverse range of sensing platforms. oup.commdpi.comacs.org

The table below highlights potential applications in these emerging areas.

| Application Area | Research Focus | Potential Impact |

| Organic Electronics | Synthesis of polymers and small molecules for OLEDs, OPVs, and OFETs. | Development of next-generation flexible and low-cost electronic devices. |

| Chemical Sensing | Design of selective chemosensors for metal ions, anions, and biomolecules. pdx.eduoup.commdpi.comacs.org | Advances in environmental monitoring, medical diagnostics, and industrial process control. |

| Smart Materials | Creation of materials that respond to external stimuli (e.g., light, pH, temperature). | Development of responsive coatings, drug delivery systems, and actuators. |

Development of New Catalytic Applications and Methodologies

The field of catalysis is constantly seeking new and efficient catalysts for a wide range of chemical transformations. The structural features of this compound suggest its potential as a ligand or a component of novel catalytic systems.

Future research in this area may explore the following directions:

As a Ligand in Homogeneous Catalysis: The carboxylic acid and thiophene moieties can coordinate to metal centers, making this compound and its derivatives attractive candidates for use as ligands in homogeneous catalysis. These ligands could influence the activity, selectivity, and stability of metal catalysts in various reactions, such as cross-coupling reactions, hydrogenations, and oxidations. acs.org

In Heterogeneous Catalysis: The compound could be immobilized on solid supports to create heterogeneous catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. For example, modifying a platinum catalyst with thiophene has been shown to enhance catalytic selectivity in hydrogenation reactions. acs.org

As an Organocatalyst: While less explored, the potential of this compound and its derivatives to act as organocatalysts should not be overlooked. The combination of the acidic carboxylic group and the aromatic thiophene ring could enable the catalysis of specific organic reactions.

The development of new catalytic methodologies based on this scaffold could lead to more efficient and sustainable chemical processes.

The table below outlines potential catalytic applications.

| Catalysis Type | Role of this compound | Potential Reactions |

| Homogeneous Catalysis | Ligand for metal complexes. | Cross-coupling, hydrogenation, oxidation. acs.org |

| Heterogeneous Catalysis | Immobilized on a solid support. | Selective hydrogenations, C-H activation. acs.org |

| Organocatalysis | Acidic catalyst or bifunctional catalyst. | Esterifications, aldol (B89426) reactions, Michael additions. |

Q & A

Q. What are the standard synthetic protocols for preparing 4-Phenylthiophene-3-carboxylic acid?

The synthesis typically involves condensation and cyclization reactions. For example, analogous thiophene derivatives (e.g., 6-(4-Chlorophenyl)oxazolo-pyridine-4-carboxylic acid) are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . For this compound, a similar approach may involve reacting phenyl-substituted aldehydes with thiophene precursors, with precise control of stoichiometry and reaction time to avoid side products. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility testing under controlled temperatures (20–60°C) is recommended to optimize experimental conditions. Discrepancies in literature data may arise from variations in crystalline forms or impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Catalyst Screening : Testing Pd vs. Cu catalysts for cyclization efficiency .

- Solvent Effects : Comparing DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.

- Temperature Gradients : Elevated temperatures (80–100°C) may accelerate condensation but risk decomposition. Statistical tools like Design of Experiments (DoE) can identify optimal parameters .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may stem from structural analogs (e.g., carboxamide vs. carboxylic acid groups) or assay conditions. To address this:

Q. How does the phenyl substituent position influence the electronic properties of thiophene-based carboxylic acids?

Computational studies (e.g., DFT) can quantify electron-withdrawing/donating effects. For this compound, the para-phenyl group may stabilize the carboxylate anion via resonance, enhancing acidity compared to non-substituted analogs. Experimental validation via pKa measurements in aqueous/organic mixtures is recommended .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Key issues include:

- Byproduct Management : Scaling Pd-catalyzed reactions may require continuous flow systems to maintain selectivity.

- Purification : Transitioning from column chromatography to fractional crystallization for cost efficiency .

Methodological Considerations

- Data Validation : Cross-reference melting points, spectral data, and synthetic yields with peer-reviewed studies to ensure reproducibility.

- Safety Protocols : Handle this compound under fume hoods; refer to SDS guidelines for thiophene derivatives (e.g., skin/eye irritation risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.